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molecular formula C12H12N2O B8437612 2-Hydroxymethyl-5,6-dihydropyrrolo[1,2-c]quinazoline

2-Hydroxymethyl-5,6-dihydropyrrolo[1,2-c]quinazoline

Cat. No. B8437612
M. Wt: 200.24 g/mol
InChI Key: NBSZNHVPVPWNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129653

Procedure details

LiAlH4 (0.50 g, 0.013 m) was slurried in ether (200 ml) and to this was added a solution of the product of Example II (1.0 g, 0.007 m) in ether (50 ml). The reaction mixture was stirred at room temperature for 2 hrs. Water (30 ml) was added and the mixture was acidified with 10% HCl. The resulting mixture was extracted with ether, the ether extracts combined, dried over Na2SO4, filtered, and the solvent removed in vacuo to yield 1.02 g of a white solid. Crystallization from EtOAc/hexane afforded the product as a white solid; m.p. 128°-130° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:12]1[CH:13]=[C:14]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]=[CH:16][N:15]2[CH:24]=1)(OCC)=[O:8].O.Cl>CCOCC>[OH:8][CH2:7][C:12]1[CH:13]=[C:14]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[NH:17][CH2:16][N:15]2[CH:24]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
product
Quantity
1 g
Type
reactant
Smiles
C(=O)(OCC)C=1C=C2N(C=NC=3C=CC=CC23)C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C2N(CNC=3C=CC=CC23)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 122.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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